molecular formula C9H6ClF2N B12959960 1H-Indole, 4-chloro-2-(difluoromethyl)-

1H-Indole, 4-chloro-2-(difluoromethyl)-

Cat. No.: B12959960
M. Wt: 201.60 g/mol
InChI Key: OEEYGIQHVGHKAU-UHFFFAOYSA-N
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Description

4-chloro-2-(difluoromethyl)-1H-indole: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of 4-chloro-2-(difluoromethyl)-1H-indole may involve large-scale halogenation and nucleophilic substitution processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-2-(difluoromethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indole derivatives, while substitution reactions can produce a wide range of functionalized indoles .

Scientific Research Applications

4-chloro-2-(difluoromethyl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The presence of the chlorine and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 4-chloro-2-(trifluoromethyl)pyridine
  • 4-chloro-2-(difluoromethyl)aniline
  • 2-chloro-4-(trifluoromethyl)pyridine

Comparison: 4-chloro-2-(difluoromethyl)-1H-indole is unique due to its indole core structure, which is known for its diverse biological activitiesCompared to similar compounds, it may exhibit different biological activities and chemical reactivity due to the specific arrangement of functional groups .

Properties

Molecular Formula

C9H6ClF2N

Molecular Weight

201.60 g/mol

IUPAC Name

4-chloro-2-(difluoromethyl)-1H-indole

InChI

InChI=1S/C9H6ClF2N/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,9,13H

InChI Key

OEEYGIQHVGHKAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)C(F)F)C(=C1)Cl

Origin of Product

United States

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